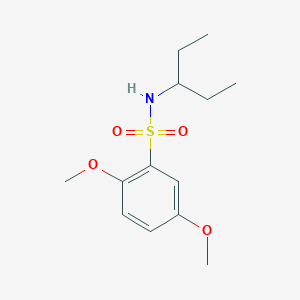

N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

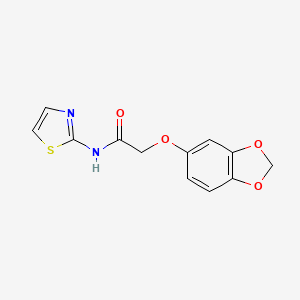

N~1~-(1-ETHYLPROPYL)-2,5-DIMETHOXY-1-BENZENESULFONAMIDE is a useful research compound. Its molecular formula is C13H21NO4S and its molecular weight is 287.38 g/mol. The purity is usually 95%.

The exact mass of the compound N-(1-ethylpropyl)-2,5-dimethoxybenzenesulfonamide is 287.11912932 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(1-ethylpropyl)-2,5-dimethoxybenzenesulfonamide, also known as Pendimethalin, is a selective herbicide . It primarily targets annual grasses and common weeds in cereals, fruit, and vegetables . The pests controlled include Barnyardgrass, goosegrass, crab grass, signal grass, common buffalo grass, and broad-leaved weeds like pigweed, goosefoot, and purslane .

Mode of Action

Pendimethalin operates by inhibiting mitosis and cell division . It is absorbed by the roots and leaves of the target plants . This disruption in cell division prevents the growth of the targeted weeds, thereby controlling their spread.

Biochemical Pathways

The degradation of Pendimethalin is initiated by oxidation ring cleavage to yield 1,3-dinitro-2-(pentan-3-ylamino)butane-1,4-diol . This compound then undergoes a series of enzymatic reactions to produce CO2 and H2O . The transformation steps include oxidation of the alkyl side-chains, reduction of one or two nitro groups to amine groups, and cyclization to a benzimidazole heterocycle .

Pharmacokinetics

In rats, orally administered radiolabelled Pendimethalin was more than 57% absorbed from the gastrointestinal tract and rapidly excreted, independent of dose level . About 70% of the radioactivity was excreted in the faeces and about 20% in the urine within 24 hours post-treatment . This suggests a liver first-pass effect with a complete, or nearly complete, biotransformation during absorption and liver passage .

Result of Action

The application of Pendimethalin results in the reduction of rooting percentage, root length, growth rate, and weight gain in plants . It induces chromosomal abnormalities and DNA damage in roots . Furthermore, Pendimethalin exposure elevates malondialdehyde level followed by antioxidant enzymes . The activities of superoxide dismutase and catalase are up-regulated, and glutathione reductase is down-regulated .

Safety and Hazards

Future Directions

Efficient strategies are being developed to clean up herbicides, especially Pendimethalin, in an economically and environmentally friendly manner . The overview of microbial degradation of Pendimethalin may be useful to design an economically viable strategy to clean up soil, sediments, and water contaminated with Pendimethalin and related nitroaromatics under edaphic/hostile conditions .

Properties

IUPAC Name |

2,5-dimethoxy-N-pentan-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S/c1-5-10(6-2)14-19(15,16)13-9-11(17-3)7-8-12(13)18-4/h7-10,14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPQNRIOTDBWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5273293.png)

![5-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5273304.png)

![N-{2-[4-(allylamino)-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5273315.png)

![3-[(4-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B5273328.png)

![6-(2-chlorophenyl)-N-(1-methyl-2-pyridin-4-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5273336.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5273347.png)

![N,N-dimethyl-N'-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B5273354.png)

![1-[6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone](/img/structure/B5273362.png)

![N-cyclopentyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5273376.png)